molecular formula C19H20N4O3S B2496401 ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate CAS No. 923113-37-5

ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate

Cat. No.: B2496401
CAS No.: 923113-37-5
M. Wt: 384.45
InChI Key: SAPSCRLBVNDBBL-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester group, a triazole ring, and various methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the carboxylate ester group. The triazole ring is then synthesized and attached to the thiophene ring through an amide linkage. Common reagents used in these reactions include acetic acid, methanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and triazole-containing molecules. Examples include:

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate ester group but differ in other substituents.

    1,2,3-Triazole derivatives: These molecules contain the triazole ring and may have similar biological activities.

Uniqueness

What sets ethyl 4,5-dimethyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)thiophene-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-5-26-19(25)15-11(2)13(4)27-18(15)20-17(24)16-12(3)23(22-21-16)14-9-7-6-8-10-14/h6-10H,5H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPSCRLBVNDBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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